molecular formula C18H19N5O3S B2668871 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide CAS No. 378203-21-5

2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2668871
CAS RN: 378203-21-5
M. Wt: 385.44
InChI Key: GDLNZKPJMWUEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has a linear formula of C17H18N6O4 . It is also known as methyl 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate .


Synthesis Analysis

The synthesis of this compound involves a molecular modelling-assisted rational design strategy . The product is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound was obtained by incorporating pharmacophore features, which are necessary for the interaction with all three targets . The molecular formula is C12H15N5O3S and the molecular weight is 309.34.


Chemical Reactions Analysis

The chemical reactions involving this compound were obtained by the incorporation of pharmacophore features, which are necessary for the interaction with all three targets .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.4 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

One study focuses on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These inhibitors are researched for their potential in cancer therapy due to their ability to attenuate the growth of cancer cells in vitro and in mouse xenograft models. The study's findings highlight the therapeutic potential of glutaminase inhibition in cancer treatment, suggesting that structurally similar compounds, like the one , could be explored for similar applications (Shukla et al., 2012).

Antimicrobial and Antitumor Activities

Research into new mercapto xanthine derivatives, including a series of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, has been conducted to evaluate their antitumor activity against breast and leukemic cancer cell lines. This research suggests the potential of these compounds to inhibit oncogenic tyrosine kinases, indicating a promising direction for the development of novel antitumor agents (Sultani et al., 2017).

Mechanism of Action

The compound acts as a multifunctional ligand, serving as an antagonist for TRPA1 and inhibitors for PDE4B/7A .

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-4-10-23-14-15(21(2)18(26)22(3)16(14)25)20-17(23)27-11-13(24)19-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNZKPJMWUEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.